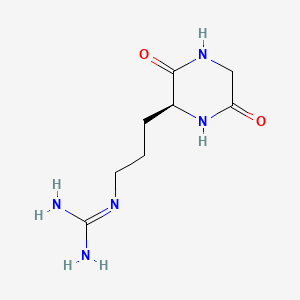
Cyclo(arginylglycyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(arginylglycyl), also known as Cyclo(arginylglycyl), is a useful research compound. Its molecular formula is C8H15N5O2 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo(arginylglycyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(arginylglycyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Cyclo(arginylglycyl) is increasingly utilized in drug delivery systems, especially for targeted therapies in cancer treatment. The cyclic structure enhances the stability and bioavailability of the peptide, making it an effective ligand for targeting specific receptors on cancer cells.
- Targeting Mechanism : The cyclic peptide can be functionalized to bind to receptors such as CD44, which is overexpressed in various tumors. This binding facilitates the selective delivery of therapeutic agents directly to cancer cells, minimizing off-target effects .
- Case Study : Research has shown that cyclic peptides can improve the efficacy of drug delivery by enhancing cellular uptake and retention of chemotherapeutic agents. For instance, studies involving cyclic RGD peptides demonstrated improved targeting of tumor angiogenic vessels using molecular imaging techniques .
Tissue Engineering
In tissue engineering, Cyclo(arginylglycyl) plays a critical role in promoting cell adhesion and growth on scaffolds designed for regenerative medicine.
- Scaffold Development : The incorporation of cyclic peptides into scaffolds enhances their biocompatibility and supports cellular activities essential for tissue regeneration. For example, studies have indicated that cyclic RGD peptides significantly improve the adhesion and migration of periodontal ligament stem cells, which are crucial for periodontal tissue repair .
- Biological Activity : The presence of Cyclo(arginylglycyl) has been linked to increased expression of osteogenic markers in stem cells, suggesting its potential in bone tissue engineering applications .
Biomaterials
Cyclo(arginylglycyl) is also integrated into various biomaterials to enhance their functionality and integration with biological tissues.
- Implantable Devices : The peptide's ability to improve cell-material interactions makes it suitable for use in implants and prosthetics. It enhances the biological response at the implant site, promoting better integration with surrounding tissues .
- Case Examples : Research has shown that synthetic cyclic RGD peptides can significantly enhance the biocompatibility of materials used in medical devices, leading to improved outcomes in clinical settings .
Diagnostic Tools
The application of Cyclo(arginylglycyl) extends to the development of diagnostic tools and biosensors.
- Biosensor Development : The peptide can be utilized to create highly sensitive biosensors for detecting biomolecules associated with diseases. Its binding properties allow for the specific capture of target analytes, enhancing the performance of diagnostic assays .
- Imaging Techniques : Cyclo(arginylglycyl) has been employed in imaging modalities such as positron emission tomography (PET), where it aids in visualizing tumor angiogenesis by targeting specific integrins expressed on tumor blood vessels .
Research on Cell Signaling
The compound is valuable in studying cell signaling pathways, contributing to a better understanding of cellular responses.
- Mechanistic Studies : Cyclo(arginylglycyl) aids researchers in elucidating mechanisms underlying cell adhesion and migration processes. This knowledge is pivotal for developing therapies targeting various diseases characterized by aberrant cell behavior .
- Therapeutic Development : Insights gained from studies involving this peptide can lead to novel therapeutic strategies aimed at modulating cell signaling pathways associated with cancer metastasis and other pathological conditions .
Eigenschaften
CAS-Nummer |
74838-82-7 |
|---|---|
Molekularformel |
C8H15N5O2 |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
2-[3-[(2S)-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C8H15N5O2/c9-8(10)11-3-1-2-5-7(15)12-4-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14)(H4,9,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
PNLUYLZSPGHNSN-YFKPBYRVSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Isomerische SMILES |
C1C(=O)N[C@H](C(=O)N1)CCCN=C(N)N |
Kanonische SMILES |
C1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Key on ui other cas no. |
74838-82-7 |
Synonyme |
cyclo(Arg-Gly) cyclo(arginylglycine) cyclo(arginylglycyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















